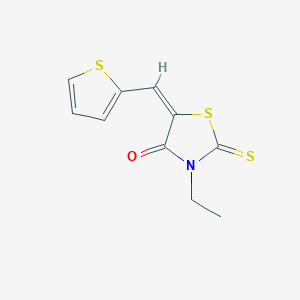![molecular formula C22H17ClN4O3 B11667011 2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11667011.png)
2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a chlorophenyl group, a nitrophenyl group, and a benzodiazole core, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of 2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzylamine and 2-nitrobenzaldehyde in the presence of a suitable catalyst can yield the desired benzodiazole derivative. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imino group can be reduced to an amine using reagents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amino derivatives, reduced imines, and substituted benzodiazoles.
Scientific Research Applications
2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving benzodiazole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The nitrophenyl and chlorophenyl groups contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives such as:
- 2-{3-[(4-METHOXYPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE
- 2-{3-[(4-FLUOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE These compounds share similar structural features but differ in their substituents, which can affect their biological activities and chemical properties. The presence of the chlorophenyl group in the compound of interest makes it unique in terms of its reactivity and potential applications.
Properties
Molecular Formula |
C22H17ClN4O3 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C22H17ClN4O3/c23-17-9-5-15(6-10-17)13-25-19-3-1-2-4-20(19)26(22(25)24)14-21(28)16-7-11-18(12-8-16)27(29)30/h1-12,24H,13-14H2 |
InChI Key |
CRQPWVDVPSXOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=N)N2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11666943.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11666949.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11666950.png)
![(4Z)-4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11666957.png)
![N-(2-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11666965.png)
![[3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11666970.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11666971.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666987.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]propanohydrazide](/img/structure/B11666988.png)
![6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666996.png)
![3-(4-fluorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667004.png)
![2-Bromo-6-methoxy-4-[(Z)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11667010.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11667013.png)

